4-(2-methoxyethoxy)-N-methylaniline
Description
Significance of Aromatic Amines in Organic Synthesis and Materials Science
Aromatic amines, or arylamines, are organic compounds featuring an amino group attached to an aromatic ring. numberanalytics.comwisdomlib.org This structural motif is fundamental to a vast array of chemical applications. In organic synthesis, aromatic amines are versatile building blocks and precursors for a multitude of more complex molecules. numberanalytics.comnumberanalytics.com They are crucial intermediates in the synthesis of approximately 30% of all pharmaceuticals and over 60% of agrochemicals. ontosight.ai Their utility stems from the reactivity of the amino group, which can act as a nucleophile or be transformed into other functional groups, such as diazonium salts, enabling a wide range of coupling reactions. numberanalytics.comnumberanalytics.com For instance, the reaction of diazonium salts with other aromatic compounds is the basis for producing the vast class of azo dyes. numberanalytics.com
In materials science, aromatic amines are integral to the development of high-performance polymers, dyes, and pigments. ontosight.aisci-hub.se Aniline (B41778) and its derivatives are key monomers in the production of polymers like polyurethanes and polyamides, which are valued for their strength, flexibility, and thermal resistance. ontosight.aiyufenggp.comechemi.com Furthermore, the unique chemical structure of aromatic amines allows them to absorb specific wavelengths of light, a property that is harnessed in the production of about 70% of all dyes and pigments used globally in industries such as textiles and paints. ontosight.aiontosight.ai Their contribution extends to the creation of functional materials with specific electronic or optical properties. sci-hub.seresearchgate.net
Structural Analysis of 4-(2-methoxyethoxy)-N-methylaniline within the N-methylaniline Class
This compound belongs to the N-methylaniline class of compounds, which are derivatives of aniline with a methyl group on the nitrogen atom. wikipedia.orgnih.gov The parent compound, N-methylaniline, is a secondary amine with the formula C₆H₅NH(CH₃). wikipedia.org The introduction of substituents onto the aromatic ring or the nitrogen atom of aniline significantly alters its chemical and physical properties. yufenggp.comechemi.com
In the case of this compound, the structure is characterized by two key substitutions:
A methyl group on the nitrogen atom, which makes it a secondary amine, similar to the parent N-methylaniline. wikipedia.orgsigmaaldrich.com
A 4-(2-methoxyethoxy) group attached to the para-position of the benzene (B151609) ring. This substituent consists of an ethoxy chain terminated by a methoxy (B1213986) group.
A comparison of the physical and chemical properties of this compound with its parent compound, N-methylaniline, and a closely related analogue, 4-Methoxy-N-methylaniline, highlights the influence of the substituent at the para-position.
Table 1: Comparison of Physicochemical Properties
| Property | N-Methylaniline wikipedia.orgnih.govyufenggp.com | 4-Methoxy-N-methylaniline sigmaaldrich.com | This compound biosynth.com |
|---|---|---|---|
| Chemical Formula | C₇H₉N | C₈H₁₁NO | C₁₀H₁₅NO₂ |
| Molar Mass | 107.15 g/mol | 137.18 g/mol | 181.23 g/mol |
| Appearance | Colorless to brown viscous liquid | Solid | - |
| Boiling Point | 194-196 °C | 135-136 °C/19 mmHg | - |
| Melting Point | -57 °C | 33-36 °C | - |
| SMILES | CNC1=CC=CC=C1 | CNc1ccc(OC)cc1 | CNC1=CC=C(C=C1)OCCOC |
The data illustrates that the addition of the methoxy and the more complex 2-methoxyethoxy group significantly increases the molar mass. The change from a liquid (N-methylaniline) to a solid (4-Methoxy-N-methylaniline) at room temperature indicates a substantial change in intermolecular forces due to the para-substituent.
Overview of Advanced Research Themes for Substituted Aniline Analogues
The field of substituted aniline research is dynamic, with several advanced themes aimed at leveraging their unique properties for novel applications. A significant area of focus is in medicinal chemistry and pharmaceutical development. yufenggp.com Anilines are prevalent substructures in many drugs, but they can also be associated with metabolic instability and the formation of reactive metabolites, which can lead to toxicity. nih.govacs.orgcresset-group.com
Current research explores several strategies to address these challenges:
Isosteric Replacement: One major theme is the replacement of the aniline ring with saturated carbocyclic structures to improve metabolic stability and reduce toxicity risks. nih.govacs.org This approach aims to maintain the desired biological activity while mitigating the adverse properties associated with the aromatic amine motif. cresset-group.com
Fine-Tuning Pharmacological Properties: By strategically modifying the substituents on the aniline ring, researchers can fine-tune a compound's pharmacological profile. cresset-group.com This includes enhancing bioavailability, solubility, and selectivity for biological targets. The position of the substituent on the aniline ring (ortho, meta, or para) has been shown to significantly influence properties like lipophilicity. nih.gov
Advanced Synthetic Methodologies: There is ongoing research into developing more efficient and selective methods for synthesizing highly substituted anilines. researchgate.net This includes novel C-H functionalization reactions that allow for the direct introduction of various groups onto the aniline core, often with high regioselectivity (e.g., para-selective olefination). acs.orgnih.gov These methods provide access to novel aniline derivatives that were previously difficult to synthesize, expanding the chemical space available for drug discovery and materials science. acs.org
Development of Novel Materials: Substituted anilines are being investigated for their use in advanced materials. For example, poly(o-phenylenediamine), an aniline derivative, has attracted interest for its electrical conductivity and stability, making it a candidate for applications in electronics and magnetic materials. researchgate.net
These research themes underscore the continued importance of substituted anilines and the drive to create more effective, safer, and versatile molecules for a wide range of scientific and technological applications.
Structure
3D Structure
Properties
IUPAC Name |
4-(2-methoxyethoxy)-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-11-9-3-5-10(6-4-9)13-8-7-12-2/h3-6,11H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDNSZAXDAZHHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 4 2 Methoxyethoxy N Methylaniline
Established Synthetic Routes and Reaction Pathways
The construction of the 4-(2-methoxyethoxy)-N-methylaniline molecule can be approached from two principal directions: the formation of the ether linkage followed by modification of the amino group, or the initial preparation of a substituted aniline (B41778) followed by the introduction of the N-methyl group.
Nucleophilic Substitution Reactions for Methoxyethoxy Moiety Introduction
A common and effective method for introducing the 2-methoxyethoxy side chain onto the aromatic ring is through nucleophilic substitution, specifically the Williamson ether synthesis. masterorganicchemistry.comedubirdie.com This reaction involves the formation of an ether bond by the reaction of an alkoxide with a suitable alkyl halide.
The synthesis typically commences with a substituted phenol, such as 4-nitrophenol (B140041) or 4-aminophenol. In the case of 4-nitrophenol, it is first treated with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, to form the corresponding phenoxide ion. This phenoxide then acts as a nucleophile, attacking an electrophilic glycol chain derivative, most commonly 2-chloroethyl methyl ether or a similar 2-methoxyethyl halide. The reaction results in the formation of 1-(2-methoxyethoxy)-4-nitrobenzene (B1583011). nih.gov
Subsequently, the nitro group of 1-(2-methoxyethoxy)-4-nitrobenzene is reduced to a primary amine to yield 4-(2-methoxyethoxy)aniline (B1350914). This reduction is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. google.comresearchgate.net
Alternatively, if starting with 4-aminophenol, the amino group must first be protected to prevent it from reacting with the alkylating agent. This is often achieved by converting the amine into an amide, for example, through reaction with acetic anhydride (B1165640) to form N-(4-hydroxyphenyl)acetamide (acetaminophen). The phenolic hydroxyl group can then be deprotonated and reacted with 2-chloroethyl methyl ether. The final step involves the hydrolysis of the protecting amide group to reveal the primary amine, yielding 4-(2-methoxyethoxy)aniline.
The final step to obtain the target molecule is the N-methylation of 4-(2-methoxyethoxy)aniline. This can be accomplished through various methods, such as reaction with dimethyl sulfate (B86663) or by reductive amination with formaldehyde (B43269), as will be discussed in a later section. chemicalbook.com
The success of the Williamson ether synthesis is highly dependent on the reaction conditions. A strong basic environment is crucial to ensure the complete deprotonation of the phenol, thereby generating a high concentration of the nucleophilic phenoxide. gordon.edumiracosta.edu Common bases include sodium hydroxide and potassium hydroxide. The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) often being used to facilitate the SN2 reaction. reddit.com
Heating the reaction mixture, often to reflux, is typically required to provide the necessary activation energy for the reaction to proceed at a reasonable rate. The temperature is carefully controlled to balance reaction speed with the potential for side reactions. For instance, in the synthesis of 1-(2-methoxyethoxy)-4-nitrobenzene from 1-chloro-4-nitrobenzene (B41953) and 2-methoxyethanol, the reaction is stirred at an elevated temperature for several hours to ensure complete conversion. nih.gov The use of a primary alkyl halide, such as 2-chloroethyl methyl ether, is preferred to minimize the competing elimination reaction that can occur with secondary or tertiary halides. masterorganicchemistry.com
Table 1: Representative Conditions for Williamson Ether Synthesis of Alkoxybenzenes
| Starting Phenol | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Methylphenol | Chloroacetic acid | NaOH | Water | 90-100 | Not specified | gordon.edu |
| Dehydroestrone | Benzyl chloride | Not specified | Not specified | Not specified | Not specified | masterorganicchemistry.com |
| 1-Chloro-4-nitrobenzene | 2-Methoxyethanol | KOH | DMSO | 60 | 90 | nih.gov |
| Acetaminophen | Ethyl iodide | K₂CO₃ | Acetone | Reflux | Not specified | edubirdie.com |
Note: This table presents examples of Williamson ether synthesis and not the direct synthesis of the target compound.
Reductive Synthesis Approaches
Reductive methods provide an alternative and efficient route to this compound, primarily through the formation of the N-methyl group via reductive amination.
While less common for the synthesis of N-methylanilines, it is theoretically possible to devise a route involving the reduction of an ester. This would likely involve a more complex, multi-step synthesis. For instance, one could envision a scenario where a carboxylic acid ester containing the 4-(2-methoxyethoxy)phenyl moiety is converted to an amide and subsequently reduced to the N-methylamine. However, direct and practical examples for the synthesis of the target compound via this specific pathway are not prominently featured in the literature, making the following reductive amination approach more established.
A highly effective and widely used method for the N-methylation of anilines is reductive amination. youtube.com In this approach, the precursor 4-(2-methoxyethoxy)aniline is reacted with an aldehyde, typically formaldehyde or its polymer paraformaldehyde, in the presence of a reducing agent. google.comresearchgate.net The reaction proceeds through the initial formation of an imine or iminium ion intermediate, which is then immediately reduced to the corresponding N-methylamine.
Catalytic hydrogenation is a common method for the reduction step, with Raney nickel being a particularly effective heterogeneous catalyst. mdma.chrsc.org The reaction is typically carried out in a solvent such as methanol (B129727) or ethanol (B145695) under a hydrogen gas atmosphere. google.com The pressure of the hydrogen gas and the reaction temperature are key parameters that influence the reaction rate and selectivity. For example, the synthesis of N-methyl-4-methoxyaniline from p-aminoanisole and paraformaldehyde using Raney nickel as a catalyst is performed at a temperature of 50-120°C and a pressure of 0.2-1.5 MPa. google.com This method is advantageous due to the relatively low cost of the catalyst, its recyclability, and the high yields often obtained. google.comnih.gov
Synthesis of 1-(2-methoxyethoxy)-4-nitrobenzene as described in section 2.1.1.1.
Reduction of the nitro group to yield 4-(2-methoxyethoxy)aniline using a method like catalytic hydrogenation. google.com
Reductive amination of 4-(2-methoxyethoxy)aniline with formaldehyde using Raney nickel and hydrogen gas to produce the final product, this compound. google.comrsc.org
Table 2: Conditions for Reductive Amination using Raney Nickel
| Amine Substrate | Aldehyde/Ketone | Catalyst | Solvent | Temperature (°C) | Pressure | Yield (%) | Reference |
| p-Aminoanisole | Paraformaldehyde | Raney Nickel | Not specified | 50-120 | 0.2-1.5 MPa | >98 | google.com |
| Phenyl-2-propanone | Ammonia | Raney Nickel | Methanol | Room Temp. | Slight overpressure | Not specified | mdma.ch |
| Nitrobenzene | Benzaldehyde | Ni/NiO | Toluene | 80 | 1 MPa | 99 | nih.gov |
Note: This table provides examples of reductive amination and may not represent the direct synthesis of the target compound.
Selective N-Methylation of Primary Amine Precursors
The synthesis of this compound from its primary amine precursor, 4-(2-methoxyethoxy)aniline, hinges on achieving selective mono-N-methylation. This transformation prevents the formation of the undesired tertiary amine, N,N-dimethyl-4-(2-methoxyethoxy)aniline. Two prominent and effective strategies for this purpose involve zeolite-catalyzed reactions with alkyl methyl carbonates and transition metal-catalyzed processes using methanol.
Mono-N-methylation with Alkyl Methyl Carbonates Catalyzed by Zeolites (e.g., Y Faujasites)
The use of dimethyl carbonate (DMC) in conjunction with Y-type faujasite zeolites, such as NaY, represents a highly selective method for the mono-N-methylation of anilines. acs.orgnih.govunive.it This approach is noted for its environmental friendliness, as DMC is a non-toxic methylating agent, and the process avoids the production of waste salts typical of traditional methods using methyl halides. epa.gov
The reaction proceeds with remarkable selectivity for the mono-methylated product, often achieving selectivities of 92-98%. unive.itepa.gov This high selectivity is attributed to the geometric constraints imposed by the zeolite's microporous structure. The primary amine and DMC can readily access the active sites within the zeolite's supercavities, but the bulkier N-methylaniline product is less likely to undergo a second methylation reaction within the confined space. acs.orgnih.govunive.it
The mechanism is thought to involve the dual acid-base properties of the zeolite catalyst. epa.gov It has been proposed that the reaction proceeds through a BAl2 displacement of the amine on the methyl alkyl carbonate, a process aided by the specific geometry of the NaY supercavities. acs.orgnih.gov The reaction is influenced by several factors, including the nature of the substituents on the aniline ring and the polarity of the solvent, with less polar solvents like xylene sometimes leading to faster reactions than more polar ones. acs.orgnih.gov
Table 1: Zeolite-Catalyzed N-Methylation of Various Anilines with DMC Illustrative data based on studies of similar aniline derivatives.
| Aniline Substrate | Catalyst | Temperature (°C) | Conversion (%) | Mono-N-Methyl Selectivity (%) | Reference |
|---|---|---|---|---|---|
| Aniline | KY Zeolite | 130 | ~99 | 94-97 | unive.it |
| p-Nitroaniline | NaY Zeolite | 150 | 72 | 98 | epa.gov |
| p-Cyanoaniline | NaY Zeolite | 150 | 93 | 92 | epa.gov |
| 2,6-Dimethylaniline | NaY Zeolite | 150 | 80 | 95 | epa.gov |
Transition Metal-Catalyzed N-Methylation (e.g., Ir(III) Complexes with Methanol)
Transition metal catalysis, particularly using iridium complexes, offers a powerful alternative for the N-methylation of anilines with methanol. nih.govresearchgate.net Methanol is an attractive C1 source due to its low cost and sustainability. researchgate.net These reactions typically operate via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. acs.orgresearchgate.net
In this catalytic cycle, the iridium complex first facilitates the dehydrogenation of methanol to form formaldehyde in situ. The formaldehyde then undergoes condensation with the primary amine to form a methanimine (B1209239) intermediate. Finally, the iridium hydride species, formed during the initial dehydrogenation step, hydrogenates the imine to yield the N-methylated amine and regenerate the active catalyst. acs.org
A variety of Ir(III) and Ir(I) complexes, often featuring N-heterocyclic carbene (NHC) ligands, have proven effective. nih.govacs.org The reactions are typically performed in the presence of a base, such as cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (KOtBu), at elevated temperatures (e.g., 110-150 °C). nih.govacs.org These catalysts demonstrate high activity and selectivity for mono-methylation across a range of aniline derivatives, including those with electron-donating and electron-withdrawing groups. acs.org
Table 2: Iridium-Catalyzed N-Methylation of Aniline Derivatives with Methanol Data illustrating the scope and efficiency of Ir-NHC catalysts.
| Substrate | Catalyst (mol%) | Base (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Aniline | Ir-NHC (1) | Cs₂CO₃ (50) | 110 | 5 | >30 | acs.org |
| p-Anisidine | Ir-NHC (0.1) | Cs₂CO₃ (50) | 150 | 6 | 99 | acs.org |
| p-Chloroaniline | Ir-NHC (0.1) | Cs₂CO₃ (50) | 150 | 4 | 99 | acs.org |
| 4-Methylaniline | NHC-Ir(III) (1) | KOtBu (1.5 mmol) | 120 | 24 | 80 | nih.gov |
Advanced Synthetic Modifications and Derivatization Approaches
Beyond its synthesis, this compound can serve as a scaffold for further chemical modifications. These derivatizations can target either the aromatic ring or the secondary amine nitrogen, opening pathways to a range of new molecules.
Functionalization of the Aromatic Ring through Electrophilic or Cross-Coupling Reactions
The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution. The potent electron-donating effects of the para-alkoxy group and the ortho/para-directing N-methylamino group work in concert. As the para position is blocked, electrophiles would be directed primarily to the positions ortho to the alkoxy group (C3 and C5). Standard electrophilic substitution reactions such as halogenation (e.g., with N-bromosuccinimide), nitration (using nitric acid and sulfuric acid), or Friedel-Crafts acylation could be employed to introduce new functional groups onto the ring. Subsequent to halogenation, the resulting aryl halide could be used in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form carbon-carbon or carbon-nitrogen bonds, further diversifying the molecular structure.
Derivatization of the Secondary Amine Nitrogen beyond Direct Alkylation
The secondary amine nitrogen in this compound is a nucleophilic center that can be readily derivatized. This provides an alternative to further alkylation, allowing for the introduction of different functional groups. Common derivatization strategies include:
Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base would yield the corresponding N-acyl-N-methylanilide (an amide).
Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) would produce a stable sulfonamide.
Carbamoylation: Reaction with isocyanates would lead to the formation of urea (B33335) derivatives.
These transformations can be used to modify the electronic properties of the nitrogen atom and introduce new functionalities for further synthetic applications.
Optimization of Synthetic Parameters and Mechanistic Considerations in Yield Enhancement
Maximizing the yield of this compound requires careful optimization of reaction parameters, guided by a mechanistic understanding of the chosen synthetic route.
For the zeolite-catalyzed N-methylation , key parameters include the catalyst-to-substrate ratio, temperature, and reaction time. Studies have shown that increasing the amount of zeolite catalyst can accelerate the reaction up to a saturation point, beyond which further addition has no effect. unive.it The choice of counter-ion in the faujasite (e.g., K⁺ vs. Na⁺) and the reaction temperature are also critical variables that must be fine-tuned to balance reaction rate with selectivity. unive.it The high mono-N-methyl selectivity is mechanistically rooted in the shape-selective nature of the zeolite pores, which disfavors the formation of the bulkier dialkylated product. acs.orgnih.gov
Chemical Reactivity and Mechanistic Investigations of 4 2 Methoxyethoxy N Methylaniline
Reactivity of the Amine Functionality
The lone pair of electrons on the nitrogen atom of the N-methylamino group is central to the reactivity of this functional group, readily participating in reactions with various electrophiles.
Acylation Reactions and Product Characterization
The secondary amine of 4-(2-methoxyethoxy)-N-methylaniline can be readily acylated to form the corresponding N-acetamide. This reaction is typically achieved by treating the aniline (B41778) with an acylating agent such as acetyl chloride or acetic anhydride (B1165640). The acylation of anilines is a common synthetic transformation, often employed to protect the amino group or to introduce an amide functionality. libretexts.org For instance, the N-acetylation of substituted anilines with acetyl chloride can be efficiently carried out in the presence of a base like potassium carbonate and a phase transfer catalyst.
A representative acylation reaction of a similar 4-alkoxy-N-methylaniline is presented below. The product, an N-acyl-N-methylaniline, can be characterized by standard spectroscopic techniques such as NMR and IR spectroscopy, which would confirm the presence of the newly formed amide linkage.
Table 1: Representative Acylation of a 4-Alkoxy-N-methylaniline Derivative This table presents data for a representative acylation reaction of a substituted N-methylaniline, as specific data for this compound is not readily available in the cited literature.
| Reactant | Reagent | Product | Yield (%) |
| 4-methoxy-N-methylaniline | Acetyl chloride | N-acetyl-4-methoxy-N-methylaniline | High |
Alkylation Reactions of the Amine Nitrogen
The nitrogen atom of the N-methylamino group can undergo further alkylation with alkylating agents like alkyl halides. This reaction converts the secondary amine into a tertiary amine. The synthesis of N-alkyl anilines is a significant area of research due to their importance as intermediates in various industries. researchgate.netbohrium.com The alkylation of anilines with alcohols, for example, represents a green method for synthesizing substituted amines. nih.govnih.gov A variety of catalysts, including ruthenium and iridium complexes, have been developed to facilitate these transformations. nih.gov
The reaction conditions for the N-alkylation of anilines can be optimized to achieve high yields. For instance, vapor-phase methylation of aniline over certain catalysts has been systematically studied to determine the optimal process parameters. researchgate.netbohrium.com
Table 2: Catalytic N-Alkylation of Aniline Derivatives This table summarizes representative conditions for the N-alkylation of aniline derivatives, as specific experimental data for this compound is not available in the provided search results.
| Amine Substrate | Alkylating Agent | Catalyst | Conditions | Product |
| Aniline | Methanol (B129727) | Sn-MFI | Vapor phase | N-methylaniline |
| Aniline Derivatives | Benzyl Alcohols | NHC-Ir(III) complexes | 120 °C, tBuOK | N-benzyl-anilines |
Oxidative Transformations of the Aniline Moiety (e.g., Formation of Nitroso and Nitro Compounds)
The aniline moiety is susceptible to oxidation, and the specific products formed depend on the oxidizing agent and reaction conditions. Oxidation of N-methylaniline can lead to a variety of products. For instance, treatment of N-methylaniline with nitrous acid (generated in situ from sodium nitrite and a strong acid) yields N-nitroso-N-methylaniline. orgsyn.org This reaction is a classic method for the synthesis of N-nitrosamines from secondary amines. orgsyn.org The formation of N-nitroso-N-methylaniline has also been demonstrated in vivo from amyl nitrite. nih.gov
Stronger oxidizing agents, such as peroxy acids, can oxidize the amino group to a nitro group. The oxidation of aniline with peroxytrifluoroacetic acid, for example, yields nitrobenzene. doubtnut.com The kinetics of the oxidation of N-methylaniline by peroxomonosulfuric acid have been studied, revealing a second-order reaction. researchgate.net The oxidation of N-methylaniline with peroxydisulfate has also been investigated, with the reactivity being influenced by steric and polar effects. publish.csiro.au
Table 3: Oxidative Transformations of N-Methylaniline This table provides examples of oxidative reactions of N-methylaniline, as specific data for this compound was not found in the search results.
| Reactant | Oxidizing Agent | Product |
| N-methylaniline | Nitrous Acid | N-nitroso-N-methylaniline |
| N-methylaniline | Peroxomonosulfuric Acid | Oxidation products |
| Aniline | Peroxytrifluoroacetic acid | Nitrobenzene |
Reductive Conversions of Related Species
While this compound itself is an amine, the reduction of related nitro compounds is a primary route for the synthesis of such anilines. The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis. wikipedia.orgyoutube.com A wide array of reducing agents and methods can be employed for this purpose, including catalytic hydrogenation (e.g., with H₂/Pd-C), or the use of metals in acidic media (e.g., Fe/HCl). wikipedia.orgyoutube.comrsc.org The reduction process can proceed through intermediate species such as nitrosobenzene and phenylhydroxylamine. rsc.orgmdpi.com
Table 4: Common Methods for the Reduction of Aromatic Nitro Compounds This table outlines general methods for the reduction of aromatic nitro compounds to form anilines.
| Nitro Compound | Reagents | Product |
| Nitroaromatic | H₂, Pd/C | Arylamine |
| Nitroaromatic | Fe, HCl | Arylamine |
| Nitroaromatic | SnCl₂, HCl | Arylamine |
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
The phenyl ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating effects of both the N-methylamino and the 4-(2-methoxyethoxy) groups. These substituents direct incoming electrophiles primarily to the ortho and para positions relative to themselves.
Nitration Studies and Positional Selectivity
The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution, typically carried out with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of the incoming nitro group.
In the case of this compound, both the N-methylamino and the 4-(2-methoxyethoxy) groups are ortho, para-directing. The 4-position is already substituted, so nitration is expected to occur at the positions ortho to the activating groups. Specifically, the positions ortho to the powerful N-methylamino group (positions 3 and 5) and the position ortho to the 4-(2-methoxyethoxy) group (position 3) are activated. The combined activating and directing effects of both groups would strongly favor substitution at the 3-position. Studies on the nitration of anisole and its derivatives show a high regioselectivity for ortho and para substitution. nih.govrsc.org For 4-substituted anilines, the regioselectivity is also highly controlled by the directing effect of the amino group. ulisboa.pt
Table 5: Predicted Positional Selectivity in the Nitration of this compound This table is based on established principles of electrophilic aromatic substitution and data from analogous compounds, as direct experimental results for the nitration of this compound were not available in the search results.
| Position | Activating Group(s) | Predicted Outcome |
| 2 | N-methylamino (meta) | Disfavored |
| 3 | N-methylamino (ortho), 4-(2-methoxyethoxy) (ortho) | Major product |
| 5 | N-methylamino (ortho) | Minor product |
| 6 | N-methylamino (meta) | Disfavored |
Sulfonation Studies and Substituent Directing Effects
The sulfonation of aromatic compounds is a significant electrophilic aromatic substitution reaction. In the case of this compound, the orientation of the incoming sulfo group is dictated by the electronic properties of the substituents already present on the benzene (B151609) ring: the N-methylamino group and the 4-(2-methoxyethoxy) group.
Both the N-methylamino and the alkoxy group are activating substituents and are known as ortho, para-directors. This is due to the ability of the nitrogen and oxygen atoms to donate electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediate formed during the electrophilic attack. The lone pair of electrons on the nitrogen and oxygen atoms increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.
For this compound, the para position is already occupied by the 2-methoxyethoxy group. Therefore, sulfonation is expected to occur at the positions ortho to the powerfully activating N-methylamino group (positions 3 and 5). However, the position ortho to the N-methylamino group and meta to the alkoxy group is the most likely site for sulfonation. The directing effects of these groups are summarized in the table below.
Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent Group | Type | Directing Effect |
|---|---|---|
| -NHCH₃ | Activating | ortho, para |
| -OR (e.g., -OCH₂CH₂OCH₃) | Activating | ortho, para |
In acidic conditions, such as those used for sulfonation, the amino group can be protonated to form an anilinium ion (-NH₂CH₃⁺). This protonated group is deactivating and a meta-director. However, the sulfonation reaction is reversible. quora.com This reversibility allows for thermodynamic control of the product distribution, which often favors the para isomer due to steric hindrance at the ortho position. In the case of N,N-dimethylaniline, sulfonation proceeds smoothly to yield the para-substituted product. nih.govchemrxiv.org Given that the para position in this compound is blocked, sulfonation will be directed to the positions ortho to the amino group.
Deeper Mechanistic Insights into Key Transformations
Proposed Intermediacy of Carbamates in N-Methylation Processes
The N-methylation of anilines is a fundamental transformation in organic synthesis. While various methylating agents can be employed, the use of dimethyl carbonate (DMC) has been investigated as an environmentally safer alternative to traditional reagents like methyl halides. ssau.ruacs.org Mechanistic studies of aniline methylation with DMC suggest the involvement of carbamate intermediates. acs.org
The reaction is proposed to proceed through an initial nucleophilic attack of the aniline on the carbonyl carbon of DMC, leading to the formation of a methyl carbamate intermediate (ArNHCO₂Me). This carbamate can then undergo further reaction to yield the N-methylaniline. One proposed pathway involves the decarboxylation of the carbamate at elevated temperatures.
Alternatively, in the presence of certain catalysts, the carbamate can be reduced to the corresponding N-methyl amine. For instance, a magnesium-catalyzed reduction of both linear and cyclic carbamates to N-methyl amines has been demonstrated. organic-chemistry.org This method highlights the role of the carbamate as a precursor to the methylated amine. The transformation of N-Boc protected amines, which are a type of carbamate, into N-methyl amines further supports this mechanistic pathway. organic-chemistry.org
The selective mono-N-methylation of primary anilines with dimethyl carbonate can be achieved, and this selectivity is attributed to an in situ protection-deprotection pathway involving the carbamate intermediate.
Kinetic Studies and Rate Law Determination for Complex Reactions
For example, in nucleophilic aromatic substitution (SNAr) reactions of para-substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole, the second-order rate coefficients are dependent on the substituent. nih.gov A study on these reactions in various methanol-dimethyl sulfoxide (B87167) mixtures revealed a change in mechanism from a polar SNAr pathway for less basic anilines to a single electron transfer (SET) mechanism for more basic anilines, such as those with electron-donating groups like methyl or methoxy (B1213986). nih.gov
The Hammett and Brønsted plots for these reactions were found to be biphasic and concave upwards, with a break point at 4-methylaniline, indicating this mechanistic shift. nih.gov A representative selection of kinetic data for the reaction of various substituted anilines is presented below.
Table 2: Second-Order Rate Constants for the Reaction of para-Substituted Anilines in Different Solvent Mixtures at 25.0 °C
| Substituent (X) | pKa of ArNH₃⁺ | k₂ (M⁻¹s⁻¹) in 10:90 (v/v) MeOH-Me₂SO | k₂ (M⁻¹s⁻¹) in pure Me₂SO |
|---|---|---|---|
| 4-OMe | 5.34 | 1.13 x 10⁻³ | 0.20 |
| 4-Me | 5.08 | 4.80 x 10⁻⁴ | 0.11 |
| H | 4.60 | 9.00 x 10⁻⁵ | 0.02 |
| 4-F | 4.65 | 1.10 x 10⁻⁴ | 0.02 |
| 4-Cl | 3.98 | 2.50 x 10⁻⁵ | 0.005 |
Data sourced from studies on analogous compounds. nih.govresearchgate.net
These data illustrate that electron-donating groups (like -OMe and -Me) increase the reaction rate compared to hydrogen or electron-withdrawing groups (like -F and -Cl), which is consistent with the increased nucleophilicity of the aniline.
Analysis of Steric and Electronic Effects of Substituents on Reaction Pathways and Selectivity
The steric and electronic properties of the substituents on this compound play a crucial role in determining its reactivity and the selectivity of its transformations.
Steric Effects: The N-methyl group introduces more steric hindrance around the nitrogen atom compared to a primary amine. This steric bulk can influence the rate of reactions involving the amino group. For instance, in SNAr reactions, the rate for N-methylaniline is significantly lower than that for aniline, a reduction attributed to increased steric hindrance in both the formation of the intermediate and in proton transfer steps. researchgate.net The 2-methoxyethoxy group, being relatively large, can also exert steric influence, particularly on reactions at the positions ortho to it. In electrophilic aromatic substitution, this steric hindrance can favor substitution at the less hindered ortho position relative to the amino group.
Role in Advanced Organic Synthesis as a Core Building Block
Incorporation into Heterocyclic Systems (e.g., Oxindole (B195798) Synthesis via Palladium-Catalyzed Cyclization)
Substituted anilines like this compound are valuable building blocks for the synthesis of various heterocyclic compounds. One important class of heterocycles that can be synthesized from aniline derivatives are oxindoles, which are present in numerous biologically active molecules.
A powerful method for the construction of the oxindole core is through palladium-catalyzed intramolecular cyclization. For instance, a redox-neutral, photo-induced radical cascade domino Heck reaction of N-aryl acrylamides with vinyl arenes, catalyzed by palladium, has been developed for the synthesis of oxindoles featuring an all-carbon quaternary center. rsc.org This type of transformation showcases the utility of N-substituted anilines in constructing complex heterocyclic frameworks under mild conditions.
The general strategy involves the formation of an N-aryl acrylamide from an aniline derivative. This substrate can then undergo an intramolecular cyclization reaction. While a specific example starting from this compound is not explicitly detailed, the methodology is applicable to a range of substituted anilines. The palladium catalyst facilitates the key C-C bond formation to construct the five-membered ring of the oxindole system. Such catalytic cycles often involve oxidative addition, migratory insertion, and reductive elimination steps.
The synthesis of other heterocyclic systems, such as indoles and quinazolines, from aniline precursors using palladium catalysis further underscores the importance of this class of compounds as versatile synthons in modern organic chemistry. rsc.org
Participation in Cyclopropane Derivatization Reactions
The synthesis of cyclopropane rings is a cornerstone of organic chemistry, and various methods have been developed to construct this strained three-membered ring system. The involvement of aniline derivatives in such transformations often leverages the nucleophilic character of the nitrogen atom or the electron-rich nature of the aromatic ring.
One potential pathway for the involvement of this compound in cyclopropanation is through reactions where the aniline moiety is part of a larger substrate undergoing cyclopropanation. For instance, in transition metal-catalyzed cyclopropanation of alkenes, the electronic properties of substituents on the aromatic ring can influence the reaction's efficiency and stereoselectivity. The electron-donating nature of the alkoxy and N-methyl groups in this compound would activate the aromatic ring, potentially influencing the reactivity of a tethered olefin in intramolecular cyclopropanation reactions.
Another plausible scenario involves the direct participation of the aniline nitrogen. Copper-promoted N-cyclopropylation of anilines using cyclopropylboronic acid has been reported as a method to form N-cyclopropylaryl amines nih.gov. In this type of reaction, this compound could theoretically serve as the amine component, reacting with a suitable cyclopropylating agent to yield the corresponding N-cyclopropyl derivative. The general scheme for such a reaction is presented below:
Table 1: Hypothetical N-Cyclopropylation of this compound
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |
| This compound | Cyclopropylboronic acid | Cu(OAc)₂, 2,2'-bipyridine, Na₂CO₃ | N-cyclopropyl-4-(2-methoxyethoxy)-N-methylaniline |
This table represents a hypothetical reaction based on known methodologies for N-cyclopropylation of anilines.
Furthermore, donor-acceptor cyclopropanes are known to react with anilines, leading to ring-opening and the formation of functionalized products mdpi.com. The nucleophilic nitrogen of this compound could potentially react with an electrophilic carbon of a donor-acceptor cyclopropane, initiating a cascade of reactions to form more complex molecular architectures. The electron-rich nature of the substituted aniline could enhance its nucleophilicity, favoring such a reaction pathway.
Utilization in Multi-Step Reaction Sequences
Aniline derivatives are fundamental building blocks in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and materials. The functional groups present in this compound offer multiple handles for its incorporation into multi-step synthetic routes.
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions. The ortho- and para-directing effects of the amino and alkoxy groups would likely direct incoming electrophiles to the positions ortho to the N-methylamino group. This reactivity can be exploited to introduce additional functional groups, thereby increasing the molecular complexity. For instance, para-selective C-H olefination of aniline derivatives has been achieved using palladium catalysis, offering a direct method to functionalize the aromatic ring uva.nl.
The nitrogen atom of the N-methylamino group can also be a key site for synthetic transformations. As a secondary amine, it can participate in a variety of coupling reactions, such as Buchwald-Hartwig amination, to form more complex diaryl- or alkylarylamines. Additionally, the nucleophilicity of the nitrogen allows for its participation in condensation reactions with carbonyl compounds to form iminium ions, which can then undergo further reactions.
A hypothetical multi-step synthesis starting from this compound could involve an initial functionalization of the aromatic ring, followed by transformations of the newly introduced group or modifications at the nitrogen atom. For example, a halogen atom could be introduced onto the aromatic ring and then serve as a handle for a subsequent cross-coupling reaction.
Table 2: Illustrative Multi-Step Sequence Involving a Functionalized Aniline Derivative
| Step | Reaction Type | Reactants | Product |
| 1 | Electrophilic Aromatic Halogenation | Substituted Aniline, NBS | Bromo-substituted Aniline |
| 2 | Suzuki Cross-Coupling | Bromo-substituted Aniline, Arylboronic acid | Biaryl-substituted Aniline |
| 3 | N-Alkylation | Biaryl-substituted Aniline, Alkyl halide | N-Alkyl-biaryl-substituted Aniline |
This table provides a generalized example of a multi-step synthesis that could potentially be adapted for this compound, based on common organic transformations of aniline derivatives.
The development of multi-step syntheses in continuous flow processes has also gained significant attention nih.govnih.gov. The physicochemical properties of this compound would be a crucial consideration in designing such a process, including its solubility and stability under various reaction conditions.
Advanced Spectroscopic and Computational Characterization of 4 2 Methoxyethoxy N Methylaniline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Elucidation of Molecular Conformation and Dynamic Processes in Solution
No specific studies on the solution-state conformation or dynamic processes of 4-(2-methoxyethoxy)-N-methylaniline have been reported.
Analysis of Electronic Effects and Anisotropy through Chemical Shifts
A detailed analysis of the electronic effects and magnetic anisotropy in this compound based on its specific chemical shifts is not available in the current body of scientific literature.
Application of Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity
While these techniques are standard for structural elucidation, their specific application to confirm the structural connectivity of this compound has not been detailed in published research.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Identification of Characteristic Vibrational Modes and Functional Group Signatures
While characteristic vibrational modes for N-methylaniline and alkoxy groups can be predicted, a specific assignment of these modes for this compound, supported by experimental data, is not available.
Probing Intramolecular Interactions and Conformational Preferences through Vibrational Analysis
Detailed studies using FT-IR and Raman spectroscopy to investigate the intramolecular interactions and conformational preferences of this compound have not been found in the scientific literature.
Mass Spectrometry for Fragmentation Pattern Analysis and Reaction Monitoring
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. chemguide.co.uk When this compound is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI), to form a molecular ion (M+•). This high-energy ion is prone to fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. The resulting mass spectrum displays these fragments according to their mass-to-charge ratio (m/z). libretexts.org
The fragmentation of the molecular ion is not random; it follows predictable chemical pathways, often involving the cleavage of the weakest bonds or the formation of particularly stable carbocations or radicals. chemguide.co.uklibretexts.org For this compound, key fragmentation pathways would be expected to involve the ether linkage and the N-methyl group.
Expected Fragmentation Pathways:
Cleavage of the methoxyethyl group: A primary fragmentation would likely be the cleavage of the C-O bond in the ether side chain. This could lead to the formation of a stable ion by losing the entire methoxyethoxy group or parts of it. For instance, the loss of a ·CH₂OCH₃ radical (m/z 45) or a ·CH₂CH₂OCH₃ radical (m/z 59).
Alpha-cleavage adjacent to the nitrogen: The bond beta to the aromatic ring on the N-methylaniline moiety can cleave, leading to the loss of a methyl radical (·CH₃, m/z 15) to form a stable iminium ion.
Cleavage within the ether chain: Fragmentation can occur at the C-C bond within the ethoxy portion of the side chain.
Aromatic ring fragmentation: While less common under standard EI conditions, the aromatic ring itself can undergo fragmentation.
These fragmentation patterns provide a veritable fingerprint for the molecule, allowing for its identification in complex mixtures and for monitoring the progress of chemical reactions in which it is a reactant or product. For instance, in a synthesis reaction, gas chromatography-mass spectrometry (GC-MS) can be used to track the disappearance of starting materials and the appearance of the this compound product peak with its characteristic molecular ion and fragmentation pattern. rsc.org
Table 1: Predicted Major Mass Spectral Fragments for this compound
| m/z Value | Possible Fragment Ion | Neutral Loss |
| 181 | [C₁₀H₁₅NO₂]⁺• (Molecular Ion) | - |
| 166 | [C₉H₁₂NO₂]⁺ | •CH₃ |
| 136 | [C₈H₁₀NO]⁺ | •CH₂OCH₃ |
| 122 | [C₇H₈NO]⁺ | •CH₂CH₂OCH₃ |
| 59 | [C₂H₅O]⁺ | C₈H₁₀N• |
| 45 | [CH₃OCH₂]⁺ | C₉H₁₀N• |
This table is based on general fragmentation principles and data for analogous structures.
X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable information about the bond lengths, bond angles, and torsion angles of this compound, confirming its covalent structure. Furthermore, it reveals how the molecules pack together in the crystal lattice, which is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and potentially π-π stacking interactions. mdpi.comsemanticscholar.org
The dihedral angle between the plane of the aniline (B41778) ring and the methoxyethoxy side chain would be a key parameter obtained, indicating the molecule's preferred conformation in the solid state. semanticscholar.org
Quantum Chemical and Computational Studies
Quantum chemical calculations offer profound insights into the electronic structure and properties of molecules, complementing experimental data. These in-silico methods can predict geometries, energies, and various molecular properties before a compound is even synthesized. nih.gov
Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure of compounds. researchgate.net By finding the electron density that minimizes the energy of the molecule, DFT calculations can determine the optimized, lowest-energy geometry of this compound. This includes predicting bond lengths, bond angles, and dihedral angles with high accuracy. rjeid.comresearchgate.net These calculated parameters can then be compared with experimental data from X-ray crystallography, if available, to validate the computational model. DFT also provides a detailed picture of the electronic structure, including the distribution of electrons throughout the molecule.
Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions within a molecule. uni-muenchen.dewisc.edu It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals. youtube.com
For this compound, NBO analysis would be crucial for quantifying hyperconjugative interactions. These are stabilizing interactions that involve the delocalization of electron density from a filled (donor) orbital, such as a C-H bond or a lone pair, into an adjacent empty (acceptor) anti-bonding orbital. nih.gov Key interactions would include the delocalization of the nitrogen lone pair into the anti-bonding π* orbitals of the aromatic ring, which is characteristic of aniline derivatives. The analysis also quantifies the charge transfer between different parts of the molecule, providing insight into its polarity and reactivity. The calculated stabilization energies (E(2)) from second-order perturbation theory within the NBO framework quantify the strength of these donor-acceptor interactions. nih.gov
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chalcogen.ro The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). thaiscience.info
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netsciencepublishinggroup.com For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, due to the electron-donating nature of the amine and methoxyethoxy groups. The LUMO is likely to be distributed over the aromatic ring's π* anti-bonding system. This distribution helps predict how the molecule will interact with other reagents.
Table 2: Predicted Frontier Molecular Orbital Properties
| Parameter | Predicted Value/Location | Implication |
| HOMO Energy | Relatively High | Good electron donor (nucleophilic) |
| LUMO Energy | Relatively Low | Can act as an electron acceptor |
| HOMO-LUMO Gap | Moderate to Small | Chemically reactive |
| HOMO Location | Aniline Ring, N-atom, Ether O-atoms | Sites for electrophilic attack |
| LUMO Location | Aromatic π* system | Site for nucleophilic attack |
This table is based on theoretical principles and data for analogous aniline derivatives. thaiscience.inforesearchgate.net
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is an invaluable tool for predicting how a molecule will interact with other charged species. The MEP map is color-coded to indicate different regions of charge. researchgate.net
Red/Yellow Regions: Indicate negative electrostatic potential, where electron density is high. These are the most likely sites for electrophilic attack. For this compound, these regions are expected around the nitrogen atom and the oxygen atoms of the ether group due to their lone pairs of electrons.
Blue Regions: Indicate positive electrostatic potential, where there is a relative deficiency of electrons. These are the most likely sites for nucleophilic attack. These regions are typically found around the hydrogen atoms, particularly the one attached to the nitrogen.
The MEP map provides a clear, intuitive picture of the molecule's charge distribution and helps to identify the specific atoms involved in potential hydrogen bonding and other electrostatic interactions. researchgate.net
Thermodynamic Property Calculations (e.g., Enthalpy, Entropy, Gibbs Free Energy)
The determination of thermodynamic properties such as enthalpy of formation (ΔfH°), entropy (S°), and Gibbs free energy of formation (ΔfG°) is fundamental to understanding the stability and reactivity of a chemical compound. These values are typically determined through a combination of experimental calorimetric methods and computational quantum chemical calculations.
For related compounds like N-methylaniline, experimental values for the standard molar enthalpy of formation have been precisely determined using techniques like combustion calorimetry for the liquid state and the transpiration method for measuring vapor pressures to derive the enthalpy of vaporization. researchgate.netacs.org Quantum chemical calculations, such as the G4 method, are then often employed to calculate the enthalpy of formation in the gaseous state, which can be compared with experimental results to ensure high accuracy. researchgate.net
For this compound, such specific experimental or calculated data are not available in the reviewed literature. A computational study would typically be the first step to estimate these properties. This would involve high-level ab initio or density functional theory (DFT) calculations to determine the optimized molecular geometry and vibrational frequencies, which are essential for calculating the thermodynamic functions.
Table 1: Thermodynamic Properties for this compound This table outlines the key thermodynamic properties that would be calculated. However, no published values were found for this specific compound.
| Thermodynamic Property | Symbol | Typical Units | Value for this compound |
| Standard Enthalpy of Formation | ΔfH° | kJ/mol | Data not available in searched literature |
| Standard Molar Entropy | S° | J/(mol·K) | Data not available in searched literature |
| Standard Gibbs Free Energy of Formation | ΔfG° | kJ/mol | Data not available in searched literature |
The Gibbs free energy, which combines enthalpy and entropy, is crucial for predicting the spontaneity of reactions under constant temperature and pressure. nih.gov Without these foundational thermodynamic data, a full quantitative assessment of the chemical behavior of this compound remains speculative.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules, including their conformational preferences and interactions with surrounding solvent molecules. chemeo.comgoogle.com An MD simulation models the movement of atoms over time by solving Newton's equations of motion, providing insights into the molecule's flexibility and the influence of the environment on its structure.
Conformational Analysis: The flexible methoxyethoxy side chain of this compound suggests the existence of multiple low-energy conformations (rotamers). A comprehensive conformational analysis, typically performed using MD simulations or other computational scanning techniques, would be necessary to identify the most stable conformers and the energy barriers between them. nd.edu This information is critical for understanding how the molecule's shape influences its physical properties and biological activity. For similar flexible molecules, MD simulations have been successfully used to explore the conformational landscape and compare the results with experimental data. nd.edu
Solvent Effects: The behavior of a molecule can change significantly depending on the solvent. MD simulations are particularly useful for studying these solvent effects explicitly. nih.gov By simulating the compound in a box of solvent molecules (such as water), researchers can analyze how the solvent structure is organized around the solute and how intermolecular interactions, like hydrogen bonds, influence the solute's conformation and dynamics. nih.govnih.gov For this compound, simulations could elucidate how its ether and amine groups interact with polar or non-polar solvents, affecting its solubility and reactivity.
Despite the utility of these methods, no specific molecular dynamics studies focused on the conformational analysis or solvent effects of this compound have been reported in the searched scientific literature.
Table 2: Molecular Dynamics Simulation Research Findings This table summarizes the objectives and status of MD simulation research for the target compound.
| Research Objective | Methodology | Findings for this compound |
| Conformational Analysis | Molecular Dynamics (MD) Simulations | No specific studies found in searched literature. |
| Solvent Effects Analysis | Molecular Dynamics (MD) Simulations in explicit solvent | No specific studies found in searched literature. |
Applications in Chemical Sciences and Materials Technology Excluding Clinical Applications
Utilization as a Chemical Intermediate in Fine Chemical Synthesis
The reactivity of the aniline (B41778) core, modulated by its substituents, positions 4-(2-methoxyethoxy)-N-methylaniline as a versatile intermediate in the synthesis of a variety of organic molecules. The presence of the secondary amine and the ether linkage offers multiple sites for chemical modification, enabling its integration into complex molecular frameworks.
While direct and extensive research specifically documenting the use of this compound as a precursor for advanced pharmaceutical intermediates is not widely available in public literature, the broader class of N-methylaniline and alkoxy-substituted aniline derivatives plays a significant role in medicinal chemistry and the synthesis of specialty chemicals. nih.govnih.govmdpi.com For instance, N-methylaniline itself is a known intermediate in the production of various dyes, agrochemicals, and pharmaceuticals. nih.gov A Chinese patent describes the preparation of N-methyl-4-methoxyaniline, a structurally similar compound, for use as a petroleum additive and as an intermediate in the chemical and pharmaceutical industries. google.com
The synthesis of complex secondary amines, which are crucial components of many pharmaceutical compounds, often involves the reaction of primary amines with other molecules. mdpi.com For example, derivatives of N-methylaniline are utilized in the synthesis of drugs with enhanced pharmacological activities. nih.gov Given these precedents, it is plausible that this compound could serve as a valuable starting material for the synthesis of novel pharmaceutical candidates and specialty chemicals, where the methoxyethoxy group could enhance solubility or introduce specific binding interactions. However, specific examples of its use in the synthesis of advanced, named pharmaceutical intermediates remain to be prominently documented in peer-reviewed literature.
The synthesis of heterocyclic compounds, such as oxindoles, often utilizes aniline derivatives as key starting materials. Oxindoles are a core structural motif in many natural products and pharmaceutically active compounds. While the direct application of this compound in oxindole (B195798) synthesis is not explicitly detailed in available literature, the general synthetic routes to oxindoles frequently involve the intramolecular cyclization of N-aryl amides or related precursors derived from anilines.
It is important to note that steric and electronic effects of the substituents on the aniline ring can significantly influence the feasibility and outcome of such cyclization reactions. For instance, studies on the synthesis of oxindoles from various anilines have shown that bulky ortho-substituents can hinder the reaction. This suggests that the position and nature of the substituents on the aniline precursor are critical for successful oxindole formation.
Contributions to Polymer Science and Engineering
The field of conducting polymers has seen significant advancements through the functionalization of monomer units to tailor the properties of the resulting materials. This compound serves as an interesting monomer in this regard, with its substituents expected to influence the polymerization process and the final properties of the polymer.
This compound can undergo oxidative polymerization to form a functionalized polyaniline derivative, poly(this compound). The polymerization is typically carried out using chemical or electrochemical oxidation methods. researchgate.netrsc.org The presence of substituents on the aniline monomer is known to affect the polymerization process and the structure of the resulting polymer. For example, the kinetics of the oxidative polymerization of various substituted anilines have been shown to be dependent on the nature of the substituent. researchgate.net
The introduction of the 2-methoxyethoxy and N-methyl groups is anticipated to enhance the solubility of the resulting polymer in common organic solvents, a significant advantage over the often-intractable parent polyaniline (PANI). lettersonmaterials.com This improved processability allows for the formation of thin films and coatings, expanding the potential applications of the material. rsc.org
The nature of the substituents on the aniline ring plays a crucial role in determining the structure and, consequently, the electrical conductivity of the resulting polymer. rsc.org The introduction of substituents can alter the planarity of the polymer backbone, which is essential for efficient charge transport along the conjugated system.
The electrical conductivity of polyaniline derivatives is generally lower than that of unsubstituted PANI. rsc.org This decrease in conductivity is often attributed to steric hindrance introduced by the substituents, which can disrupt the π-conjugation along the polymer chain. The N-methyl group in poly(N-methylaniline) is known to decrease conductivity compared to PANI. utoronto.ca Similarly, alkoxy groups on the aromatic ring also lead to a decrease in conductivity. rsc.org A review on functionalized polyanilines notes that poly-2,5-bis(2-methoxyethoxy)aniline, a related polymer, exhibits an electrical conductivity in the range of (1.7–2.4) × 10⁻³ S cm⁻¹. rsc.org It is expected that poly(this compound) would also exhibit semiconducting properties, with the specific conductivity value being a subject of empirical investigation.
The table below summarizes the expected impact of the substituents on the properties of the resulting polymer, based on general principles observed in functionalized polyanilines.
| Substituent | Expected Impact on Polymer Properties |
| 4-(2-methoxyethoxy) | - Enhances solubility in organic solvents.- May influence the electronic properties through its electron-donating nature.- Can affect the packing of polymer chains. |
| N-methyl | - Increases solubility.- Introduces steric hindrance, potentially reducing planarity and conductivity.- Affects the redox properties of the polymer. |
The physicochemical properties of poly(this compound) are a direct consequence of the interplay between the steric and electronic effects of its substituents. rsc.org
Steric Effects: The N-methyl group introduces significant steric hindrance around the nitrogen atom. This can lead to a greater torsion angle between adjacent phenyl rings in the polymer chain, disrupting the planarity and reducing the extent of π-orbital overlap. rsc.org The 2-methoxyethoxy group at the para position is less likely to cause significant steric hindrance that would twist the main polymer chain, but its flexibility and size could influence inter-chain packing and morphology.
Electronic Effects: The methoxyethoxy group is an electron-donating group. Electron-donating substituents on the aniline ring are known to influence the electronic properties of the resulting polymer, such as its oxidation potential and the energy levels of its molecular orbitals. rsc.org The N-methyl group also has an electron-donating effect. These electronic effects can modulate the band gap of the polymer and its redox behavior. Computational studies on related systems have shown that even subtle changes in ligand structure can significantly affect the electronic and steric landscape of a molecule, thereby influencing its reactivity and properties. mdpi.com
Applications in Explosives Chemistry
The stability and sensitivity of explosive materials are critical parameters that dictate their safety, storage, and performance. Chemical additives are often incorporated into explosive formulations to modify these properties.
Propellants, particularly those based on nitrate (B79036) esters like nitrocellulose, undergo slow decomposition over time, releasing nitrogen oxides. These oxides can catalyze further decomposition, leading to a dangerous auto-acceleration of the degradation process. Stabilizers are chemical agents added to propellants to scavenge these acidic decomposition products, thereby extending the safe storage life of the material. Aromatic amines, such as diphenylamine (B1679370) and its derivatives, are commonly used for this purpose. For instance, N-methyl-p-nitroaniline has been investigated as an effective stabilizer in double-base propellants. byjus.com
However, a thorough review of scientific literature and patents reveals no documented use of this compound as a stabilizer for propellants like gunpowder. While structurally related to other aniline-based stabilizers, its specific efficacy and chemical behavior in preventing the decomposition of energetic materials have not been reported in available public-domain sources.
Molten cast explosives, such as those based on 2,4,6-trinitrotoluene (B92697) (TNT), are manufactured by melting the explosive material and casting it into a munition. To reduce the sensitivity of these explosives to shock, friction, and impact, desensitizing agents are often added. These agents are typically waxy or polymeric materials that are soluble in the molten explosive and coat the explosive crystals upon solidification, absorbing and dissipating mechanical energy.
Additives can also be used to modify the physical properties of the melt. For example, N-methyl-4-nitroaniline (MNA) has been noted as a melt-soluble additive used to lower the melting point of 2,4-dinitroanisole (B92663) (DNAN), a TNT replacement, to make it more suitable for melt-casting processes. dettx.com
There is no available information in scientific literature or patents to indicate that this compound is used as a desensitizing agent for molten cast explosives. Its physical properties, such as its melting point, solubility in molten explosives, and its effect on the sensitivity of such materials, are not documented in the context of explosive formulations.
Role in Analytical Chemistry and Chemical Research
In analytical chemistry, well-characterized compounds are essential for the development and validation of new methods and for fundamental research.
The development of analytical methods, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), requires pure substances to serve as reference standards. cdc.gov These standards are used to calibrate instruments, determine the concentration of an analyte in a sample, and validate the accuracy and precision of the method. sigmaaldrich.com The process involves creating a calibration curve from known concentrations of the reference standard and comparing the analytical response of the sample to this curve.
No published analytical methods list this compound as a reference standard for the quantitative analysis of any specific material. While analytical methods exist for various aniline derivatives, the specific use of this compound as a standard is not documented.
The distribution of electron density in a molecule, which determines its polarity and polarizability, can be influenced by the presence of different functional groups. researchgate.net The study of these properties in substituted anilines, for example, can provide insight into substituent effects on chemical reactivity and non-linear optical phenomena. Electron-donating groups, like methoxy (B1213986) and alkylamino groups, can significantly influence the electronic properties of an aromatic ring. researchgate.net
There are no specific research studies found that investigate or utilize the polarizing properties of this compound for the investigation of chemical phenomena. While general studies on substituted anilines exist, this particular compound has not been the subject of such specific research according to available literature.
Future Research Directions and Potential Innovations
Development of Novel and Sustainable Synthetic Routes for Eco-friendly Production
The pursuit of green chemistry necessitates the development of environmentally benign synthetic methodologies for specialty chemicals like 4-(2-methoxyethoxy)-N-methylaniline. Future research is anticipated to focus on moving away from conventional synthesis methods that may rely on harsh reagents and generate significant waste.
Key areas for innovation include:
Catalytic N-Methylation: Exploring the use of sustainable C1 sources, such as carbon dioxide, for the N-methylation of the corresponding aniline (B41778) precursor. ijiras.com This approach, potentially facilitated by heterogeneous catalysts, could offer a greener alternative to traditional methylating agents. ijiras.com
Microwave-Assisted Synthesis: Investigating microwave irradiation to accelerate reaction times and potentially improve yields in the synthesis of substituted anilines, thereby reducing energy consumption.
Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound. Flow chemistry offers enhanced safety, better process control, and easier scalability compared to batch processes.
Bio-inspired Catalysis: Designing enzymatic or bio-mimetic catalytic systems for the selective synthesis of substituted anilines under mild conditions.
The development of such eco-friendly routes would not only reduce the environmental footprint of producing this compound but also align with the growing demand for sustainable chemical manufacturing.
Exploration of New Catalytic Transformations Utilizing this compound
The molecular structure of this compound suggests its potential as a ligand or catalyst in various organic transformations. The presence of both a nitrogen and ether-oxygen atoms allows for potential chelation with metal centers, which could modulate the reactivity and selectivity of catalytic systems.
Future research could explore its application in:
Cross-Coupling Reactions: Investigating its use as a ligand in palladium-catalyzed reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. The electronic and steric properties imparted by the methoxyethoxy and methyl groups could influence catalyst stability and activity.
Asymmetric Catalysis: Developing chiral derivatives of this compound for use as ligands in asymmetric synthesis, aiming to achieve high enantioselectivity in the formation of chiral molecules.
Oxidation Catalysis: Exploring its role in metal-catalyzed oxidation reactions, where it could serve to stabilize high-oxidation-state metal centers or participate directly in the catalytic cycle.
A comparative analysis of potential catalytic applications is presented in the table below.
| Catalytic Transformation | Potential Role of this compound | Expected Advantages |
| Cross-Coupling Reactions | Ligand for transition metals (e.g., Palladium, Copper) | Enhanced catalyst stability and solubility in organic solvents. |
| Asymmetric Catalysis | Chiral scaffold for asymmetric ligands | Potential for high enantioselectivity in various reactions. |
| Oxidation Reactions | Stabilizing ligand for metal catalysts | Improved catalyst lifetime and control over reaction selectivity. |
Advanced Materials Development based on its Functionalized Polymer Derivatives
The aniline moiety in this compound makes it a promising monomer for the synthesis of functionalized polyanilines. The methoxyethoxy side chain can impart unique properties to the resulting polymers, such as increased solubility and processability.
Future research in this area could focus on:
Soluble Conducting Polymers: Synthesizing polymers and copolymers of this compound to create electrically conductive materials that are soluble in common organic solvents. nih.gov This would facilitate their incorporation into various devices through solution-based processing techniques.
Electrochromic Materials: Investigating the electrochromic properties of polymers derived from this compound. The electronic nature of the substituents can influence the color and switching speed of the material, making them suitable for applications in smart windows and displays.
Corrosion-Resistant Coatings: Evaluating the potential of these polymer derivatives as protective coatings against corrosion. Polyanilines are known for their anti-corrosion properties, and the functional group may enhance this characteristic.
The table below summarizes the potential properties and applications of polymers derived from this compound.
| Polymer Property | Influence of this compound | Potential Application |
| Solubility | The methoxyethoxy group can enhance solubility in organic solvents and water. nih.gov | Solution-processable conductive inks and coatings. |
| Conductivity | The electronic nature of the substituent can modulate the electrical conductivity of the polymer. nih.gov | Antistatic films and transparent electrodes. |
| Electroactivity | The redox properties of the aniline backbone are retained, allowing for electrochemical applications. | Electrochromic devices and sensors. |
Deeper Computational Modeling for Predicting Reaction Outcomes and Intermolecular Interactions
Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the behavior of this compound at a molecular level. umn.edursc.org Such studies can predict its reactivity, electronic properties, and interactions with other molecules, thereby guiding experimental work.
Future computational research could involve:
Reaction Mechanism Studies: Using DFT to elucidate the mechanisms of reactions involving this compound, both as a reactant and as a catalyst/ligand. This can help in optimizing reaction conditions and predicting potential side products.
Prediction of Electronic Properties: Calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to predict its behavior in electronic and optoelectronic applications. umn.edu The electronic properties of substituted anilines are significantly influenced by the nature and position of the substituents. acs.org
Modeling Intermolecular Interactions: Simulating the interactions of this compound with other molecules, such as solvents or reactants, to understand its solution-phase behavior and its role in self-assembly processes.
Potential Applications in Emerging Technologies (e.g., advanced sensor development, optoelectronic materials)
The unique combination of functional groups in this compound makes it a candidate for applications in several emerging technologies.
Advanced Sensor Development: Polymer derivatives of this compound could be utilized as the active material in chemical sensors. The interaction of the polymer with specific analytes can induce a change in its conductivity or optical properties, forming the basis of a sensing mechanism. For instance, substituted polyanilines have shown promise in the detection of gases like sulfur dioxide. nih.gov
Optoelectronic Materials: The electronic properties of this compound and its derivatives could be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The methoxyethoxy group can influence the morphology and electronic coupling in thin films, which are crucial for device performance. The electron-donating nature of the substituents can affect the energy levels of the material, which is a key consideration in the design of optoelectronic devices. acs.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(2-methoxyethoxy)-N-methylaniline, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via substitution reactions using halogenated aniline derivatives and methoxyethylating agents (e.g., 2-methoxyethyl chloride). Optimization involves adjusting reaction temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., K₂CO₃ or NaH) to enhance yield. Post-synthesis purification typically employs column chromatography or recrystallization .
- Key Data :
| Reaction Type | Reagents | Yield (%) |
|---|---|---|
| Substitution | 2-Methoxyethyl chloride, K₂CO₃ | 65–75 |
Q. How is this compound characterized structurally and chemically?
- Methodology : Use spectroscopic techniques:
- ¹H/¹³C NMR : Peaks at δ 3.3–3.7 ppm (methoxy and ethoxy protons) and δ 6.5–7.2 ppm (aromatic protons) confirm substitution patterns.
- IR Spectroscopy : Absorbance at 1250 cm⁻¹ (C-O-C stretching) and 3350 cm⁻¹ (N-H stretching, if unreacted amines persist).
- Mass Spectrometry : Molecular ion peak at m/z 195.2 (C₁₀H₁₅NO₂) .
Advanced Research Questions
Q. What strategies address contradictions in reported thermodynamic properties of this compound?
- Methodology : Compare experimental data (e.g., combustion calorimetry for ΔfH° and transpiration methods for vapor pressure) with computational results (G4 quantum chemical methods). Discrepancies in enthalpy of formation (±2.1 kJ·mol⁻¹) may arise from impurities or measurement techniques. Validate via replicated experiments and DFT-based simulations .
Q. How does this compound interact with biological targets, and what experimental models validate these interactions?
- Methodology :
- In Vitro Assays : Screen against neurotransmitter receptors (e.g., serotonin 5-HT₂A) using competitive binding assays with radiolabeled ligands.
- Kinase Inhibition : Employ fluorescence polarization assays to measure IC₅₀ values for protein kinase inhibition.
- Case Study : Derivatives of this compound show affinity for β-amyloid plaques in Alzheimer’s research, as seen in radiopharmaceutical [¹⁸F]Florbetaben analogs .
Q. What safety protocols mitigate risks during large-scale synthesis or handling?
- Methodology :
- Ventilation : Use fume hoods with negative pressure systems to avoid inhalation of vapors.
- PPE : Wear nitrile gloves, chemical-resistant aprons, and full-face shields.
- Toxicity Mitigation : Monitor for skin irritation (Category 2) and implement emergency rinsing stations. Toxicity data from EPA DSSTox and ChemIDplus indicate low bioaccumulation potential but require in vitro cytotoxicity testing (e.g., MTT assays) for lab-specific risk assessment .
Q. How can researchers resolve byproduct formation during nitrosation reactions involving this compound?
- Methodology :
- Blocking Agents : Add ascorbic acid (1:1 molar ratio) to inhibit N-nitrosamine formation, as demonstrated in nitrosation studies with N-methylaniline analogs.
- Analytical Monitoring : Use HPLC-MS to detect trace nitrosamines (detection limit: 0.1 ppm) and adjust pH to <3 to minimize reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
